molecular formula C8H5F3O3 B143565 4-(Trifluoromethoxy)benzoic acid CAS No. 330-12-1

4-(Trifluoromethoxy)benzoic acid

Cat. No.: B143565
CAS No.: 330-12-1
M. Wt: 206.12 g/mol
InChI Key: RATSANVPHHXDCT-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid where a trifluoromethoxy group (-OCF3) is substituted at the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 4-(Trifluoromethoxy)benzoic acid are not well-documented. It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. For instance, they can act as intermediates in synthetic β-1-O-acyl-D-glucopyranuronates .

Cellular Effects

The cellular effects of this compound are not well-studied. Benzoic acid derivatives have been shown to interact with various cellular processes. For example, some derivatives have been used in the study of internal acyl migration and hydrolysis .

Molecular Mechanism

It is known that benzoic acid derivatives can participate in a variety of chemical reactions, such as internal acyl migration and hydrolysis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that benzoic acid derivatives can undergo various reactions over time, such as internal acyl migration and hydrolysis .

Metabolic Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, suggesting that they may be involved in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethoxy)benzonitrile with a suitable hydrolyzing agent. The nitrile group is hydrolyzed to form the carboxylic acid . Another method involves the use of 4-(trifluoromethoxy)phenylmagnesium bromide, which reacts with carbon dioxide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity. For example, the use of anhydrous hydrogen fluoride for fluoridation and specific solvents like tetrachloroethane can be employed .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzoic acid is unique due to the para positioning of the trifluoromethoxy group, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

IUPAC Name

4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSANVPHHXDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186633
Record name 4-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330-12-1
Record name 4-(Trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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